molecular formula C28H28ClN3O2 B11406247 1-(2-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11406247
M. Wt: 474.0 g/mol
InChI Key: HVAZNGIGZOAXGJ-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a benzodiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Incorporation of the Dimethylphenoxy Group: This step typically involves an etherification reaction where the dimethylphenoxy group is attached to the benzodiazole moiety.

    Formation of the Pyrrolidin-2-One Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidin-2-one ring, often under high-temperature conditions and in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where groups such as halides can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-(2-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-19-12-13-26(20(2)16-19)34-15-7-14-31-25-11-6-4-9-23(25)30-28(31)21-17-27(33)32(18-21)24-10-5-3-8-22(24)29/h3-6,8-13,16,21H,7,14-15,17-18H2,1-2H3

InChI Key

HVAZNGIGZOAXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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